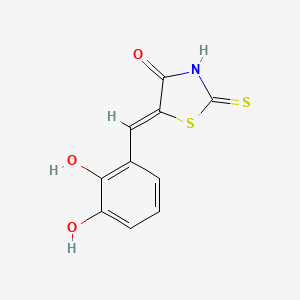
(5Z)-5-(2,3-dihydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5Z)-5-(2,3-dihydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C10H7NO3S2 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(5Z)-5-(2,3-dihydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C12H11N1O3S2
- CAS Number : 1352523
Synthesis
The synthesis of this compound typically involves the condensation of 2,3-dihydroxybenzaldehyde with thiazolidinone derivatives. Microwave-assisted synthesis has been reported to enhance yield and purity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in:
- Huh7 D12
- Caco2
- MDA-MB 231
- HCT 116
- PC3
- NCI-H2
The compound exhibited an IC50 value in the low micromolar range, indicating significant cytotoxicity against these tumor cell lines .
Protein Kinase Inhibition
The compound has been tested for its inhibitory effects on several protein kinases, including DYRK1A, CK1, CDK5/p25, and GSK3α/β. These kinases are implicated in various cellular processes and diseases, including cancer and neurodegenerative disorders. The compound demonstrated effective inhibition with IC50 values comparable to known inhibitors .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Protein Kinases : The compound appears to interfere with the phosphorylation processes mediated by protein kinases.
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells.
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of thiazole derivatives, this compound was found to significantly reduce cell viability in MDA-MB 231 breast cancer cells. The mechanism involved apoptosis induction as evidenced by increased caspase activity and Annexin V staining.
Study 2: Neuroprotective Properties
Another investigation explored the neuroprotective properties of this compound in models of Alzheimer's disease. It was found to inhibit DYRK1A effectively, leading to reduced tau phosphorylation and improved neuronal survival in vitro .
Research Findings Summary Table
| Biological Activity | Cell Line/Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Huh7 D12 | ~4.0 | Apoptosis induction |
| Anticancer | MDA-MB 231 | ~3.0 | Cell cycle arrest |
| Protein Kinase Inhibition | DYRK1A | ~0.028 | Inhibition of phosphorylation |
| Neuroprotection | Neuronal Cells | ~0.033 | Reduction of tau phosphorylation |
Eigenschaften
IUPAC Name |
(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S2/c12-6-3-1-2-5(8(6)13)4-7-9(14)11-10(15)16-7/h1-4,12-13H,(H,11,14,15)/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLGSRAFJAIEKU-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=C2C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)/C=C\2/C(=O)NC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














